molecular formula C22H19NO2 B3188521 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline CAS No. 218608-73-2

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline

Cat. No.: B3188521
CAS No.: 218608-73-2
M. Wt: 329.4 g/mol
InChI Key: AAVLIJJJYQFWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C22H19NO2 and a molecular weight of 329.39 g/mol . This compound is characterized by the presence of an ethynyl group attached to an aniline core, which is further substituted with two 4-methoxyphenyl groups. It is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

The synthesis of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include various substituted aniline derivatives and quinone compounds.

Scientific Research Applications

4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline involves its interaction with molecular targets through its ethynyl and methoxy groups. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and materials science. The pathways involved include electron transfer processes and aromatic interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline include:

The uniqueness of this compound lies in its combination of ethynyl and methoxy groups, which confer distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

4-ethynyl-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-4-17-5-7-18(8-6-17)23(19-9-13-21(24-2)14-10-19)20-11-15-22(25-3)16-12-20/h1,5-16H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVLIJJJYQFWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30776483
Record name 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-73-2
Record name 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30776483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.